molecular formula C22H30O6 B1246620 Sequoiatone D

Sequoiatone D

Cat. No.: B1246620
M. Wt: 390.5 g/mol
InChI Key: WGHKHGDABDZHGB-JVEVTSHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sequoiatone D is a secondary metabolite originally isolated from the endophytic fungus Aspergillus parasiticus found in association with the coast redwood tree ( Sequoia sempervirens ) . It belongs to a class of naturally occurring compounds known as sequoiatones, which are characterized by their cytotoxic properties . Research indicates that this compound demonstrates significant toxicity in bioassays, such as the brine shrimp lethality test, a common preliminary screening model for biological activity . This observed cytotoxicity makes it a compound of interest for further pharmacological investigation, particularly in the context of anticancer drug discovery . As a fungal natural product, it exemplifies the vast and largely untapped resource of bioactive small molecules produced by plant-associated microorganisms, which have chemical structures optimized by evolution for ecological relevance . Researchers can utilize this compound as a standard in natural product chemistry, a probe for studying fungal biosynthesis, or a lead compound in the development of novel chemotherapeutic agents. The supply of this compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-3,7-dimethylcyclopenta[c]pyran-5-carboxylate

InChI

InChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1

InChI Key

WGHKHGDABDZHGB-JVEVTSHPSA-N

Isomeric SMILES

CC1=CC2=C(/C(=C\C(=O)[C@@H](C)CCCCCCO)/[C@@](C2=CO1)(C)O)C(=O)OC

Canonical SMILES

CC1=CC2=C(C(=CC(=O)C(C)CCCCCCO)C(C2=CO1)(C)O)C(=O)OC

Synonyms

sequoiatone D

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The bicyclic core of Sequoiatone D suggests a [4+2] cycloaddition strategy or stepwise assembly from monocyclic precursors. The methyl carboxylate and hydroxylated side chain introduce stereochemical complexities requiring asymmetric catalysis.

Model Studies on Related Compounds

While no total synthesis of this compound exists, synthetic work on di-O-methylsequirin D provides insights:

  • Grignard Coupling : 3,3-Ethylenedioxypropylmagnesium bromide reacts with deoxyanisoin to form a key alcohol intermediate.

  • Oxidative Cyclization : MnO₂-mediated oxidation constructs the fused cyclopenta[c]pyran system.

  • Side-Chain Elaboration : Wittig olefination introduces the α,β-unsaturated ketone moiety.

Table 2: Critical Synthetic Steps from Analogous Systems

StepReagents/ConditionsYield
Grignard CouplingDeoxyanisoin, THF, −78°C62%
Oxidative CyclizationMnO₂, CH₂Cl₂, rt45%
OlefinationPh₃P=CHCO₂Me, toluene, reflux38%

Challenges in Total Synthesis

  • Stereocontrol : The molecule contains four contiguous stereocenters, including a quaternary carbon at C7.

  • Thermal Sensitivity : The α,β-unsaturated ketone moiety decomposes above 60°C, limiting high-temperature reactions.

Biosynthetic Pathways

Proposed Biogenesis

Isotopic labeling studies on related sequoiatones suggest a mixed polyketide-terpenoid origin:

  • Polyketide Starter Unit : Acetyl-CoA initiates chain elongation with malonyl-CoA extenders.

  • Terpenoid Coupling : The polyketide intermediate undergoes [2+2] cycloaddition with a farnesyl diphosphate-derived terpenoid.

  • Oxidative Modifications : Cytochrome P450 enzymes mediate hydroxylation at C9 and C7.

Enzymology Insights

  • Polyketide Synthase (PKS) : A non-reducing PKS generates the aromatic core without β-ketoreduction.

  • Prenyltransferase : Attaches the C15 farnesyl group to the polyketide backbone.

Table 3: Key Enzymatic Activities in Biosynthesis

EnzymeFunctionLocalization
Non-Reducing PKSPolyketide chain assemblyCytosol
PrenyltransferaseTerpenoid couplingMitochondria
CYP450 MonooxygenaseC7 and C9 hydroxylationER Membrane

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Sequoiatone D, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Begin with retrosynthetic analysis to identify feasible precursors and intermediates. Use orthogonal purification techniques (e.g., column chromatography, recrystallization) to isolate this compound. Monitor reaction progress via TLC or HPLC, and optimize conditions (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. Characterize intermediates and final products via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. How can researchers ensure reproducibility in this compound’s physicochemical characterization?

  • Methodological Answer: Standardize analytical protocols across laboratories. For example:

  • Melting Point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min).
  • Solubility : Conduct shake-flask experiments in triplicate across pH 1–13.
  • Stability : Perform accelerated degradation studies under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) .

Q. What are the critical gaps in existing literature on this compound’s bioactivity?

  • Methodological Answer: Conduct a systematic review using PRISMA guidelines. Map studies by biological targets (e.g., enzyme inhibition, cytotoxicity) and note inconsistencies in assay conditions (e.g., IC50_{50} values under varying ATP concentrations). Prioritize understudied mechanisms, such as allosteric modulation or off-target effects, for future investigation .

Q. How should researchers design initial in vitro assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer: Use tiered screening:

  • Tier 1 : High-throughput screening (HTS) against a panel of 100+ targets (e.g., kinases, GPCRs).
  • Tier 2 : Dose-response curves (DRC) for hits (pIC50_{50} 5–7).
  • Tier 3 : Counter-screens to rule out assay interference (e.g., redox activity, aggregation). Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound for Target X?

  • Methodological Answer: Perform meta-analysis with subgrouping by:

  • Assay Type : Surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC).
  • Protein Construct : Full-length vs. truncated domains.
  • Buffer Conditions : Ionic strength, co-factors (e.g., Mg2+^{2+}).
    Validate findings via orthogonal methods (e.g., X-ray crystallography for binding pose validation) .

Q. How can computational modeling guide the optimization of this compound’s selectivity profile?

  • Methodological Answer: Combine:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to identify key binding residues.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations at selectivity hotspots.
  • Pharmacophore Modeling : Align with structural analogs to prioritize substituents for SAR studies .

Q. What experimental frameworks validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Deploy a multi-omics approach:

  • Transcriptomics : RNA-seq to identify differentially expressed pathways.
  • Proteomics : SILAC labeling for target engagement quantification.
  • Metabolomics : LC-MS/MS to track metabolic flux changes.
    Cross-validate with genetic knockdown (CRISPR/Cas9) of putative targets .

Q. How should researchers address batch-to-batch variability in this compound’s preclinical studies?

  • Methodological Answer: Implement QC/QA protocols:

  • Batch Documentation : Record synthetic routes, purification lot numbers, and storage conditions.
  • Stability-Indicating Assays : Forced degradation (oxidative, hydrolytic) coupled with UPLC-PDA.
  • Bioactivity Normalization : Express results as % activity relative to a reference standard (e.g., NCI-DTP repository compounds) .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bradford Hill criteria (e.g., consistency, specificity, temporality) to weigh evidence .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .
  • Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies and STROBE for observational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sequoiatone D
Reactant of Route 2
Sequoiatone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.